1-(2-Chloroacetyl)azetidine-2-carboxamide
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Overview
Description
1-(2-Chloroacetyl)azetidine-2-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 1-(2-Chloroacetyl)azetidine-2-carboxamide can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Industrial production methods may involve optimizing reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-(2-Chloroacetyl)azetidine-2-carboxamide undergoes various chemical reactions due to the strain-driven character of the four-membered azetidine ring. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(2-Chloroacetyl)azetidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)azetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloroacetyl)azetidine-2-carboxamide can be compared with other similar compounds, such as:
Azetidine-2-carboxamide: A related compound with similar structural features but different substituents.
Azetidine-3-carboxamide: Another analogue with variations in the position of functional groups.
Azetidine-2-carboxylic acid: A naturally occurring compound with distinct biological activities. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C6H9ClN2O2 |
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Molecular Weight |
176.60 g/mol |
IUPAC Name |
1-(2-chloroacetyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-5(10)9-2-1-4(9)6(8)11/h4H,1-3H2,(H2,8,11) |
InChI Key |
ZLPMJCHXWRSESP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1C(=O)N)C(=O)CCl |
Origin of Product |
United States |
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